2-Amino-3-methylpentanamide acetate
Description
Contextualization within Amino Acid Chemistry and Derivatives
Amino acids are the fundamental building blocks of proteins and play a central role in biochemistry. researchgate.net Their derivatives, including amino acid amides, are of particular interest in chemical and pharmaceutical research. rug.nlacs.org The amide group can influence the molecule's biological activity and pharmacokinetic properties. Amino acid amides are synthesized from their corresponding amino acids through well-established coupling methods. mdpi.com These derivatives serve as crucial intermediates in the synthesis of peptides and other complex organic molecules. researchgate.netacs.org The presence of the amide bond is a key feature in numerous active pharmaceutical ingredients, highlighting the importance of these structures in medicinal chemistry. researchgate.net
Significance of Pentanamide (B147674) Structures in Organic and Bioorganic Synthesis
The pentanamide structure, a five-carbon amide, is a common motif in organic chemistry. nih.gov Pentanamides and their derivatives are recognized for their versatility as intermediates in the synthesis of a wide range of organic compounds. ontosight.aiontosight.ai The branched nature of a structure like 2-amino-3-methylpentanamide (B3369917), with a methyl group at the third carbon, can influence its chemical reactivity and how it interacts with other molecules. solubilityofthings.com This structural complexity is valuable for creating diverse molecular architectures. In bioorganic chemistry, pentanamide structures can serve as models for studying enzyme mechanisms and metabolic pathways due to their resemblance to biological molecules. solubilityofthings.comacs.org
Historical Trajectory and Emerging Research Frontiers of Related Structures
The study of 2-Amino-3-methylpentanamide acetate (B1210297) is built upon a long history of amino acid research. Its parent amino acid, isoleucine, was first synthesized in the early 20th century. wikipedia.org Early research focused on the fundamental properties and synthesis of amino acids and their simple derivatives. acs.org
Contemporary research has shifted towards more complex applications of amino acid amides. For instance, alkyl-substituted amino acid amides have been identified as potent activators of G proteins, which are crucial cellular signaling molecules. nih.gov These findings open up new avenues for studying G protein-dependent cellular functions. nih.gov Furthermore, derivatives of isoleucine, such as 4-hydroxy isoleucine, are being investigated for their potential in managing diabetes. researchgate.net The continual exploration of amino acid amides and their derivatives in fields like enzyme kinetics and drug development signifies a vibrant and evolving research frontier. rug.nl
Chemical Properties of 2-Amino-3-methylpentanamide Acetate
| Property | Value | Source |
| CAS Number | 1046803-35-3 | sigmaaldrich.com |
| Molecular Formula | C8H18N2O3 | scbt.com |
| Molecular Weight | 190.24 g/mol | sigmaaldrich.comscbt.com |
| IUPAC Name | 2-amino-3-methylpentanamide;acetate | sigmaaldrich.com |
| Synonyms | DL-isoleucinamide acetate | nih.gov |
Comparative Data of Related Amino Acid Amides
| Compound Name | Parent Amino Acid | Key Research Application |
| (S)-2-Amino-4-methylpentanamide | L-Leucine | Precursor for γ-secretase modulators in Alzheimer's disease research. |
| N-(2,5-Diaminopentyl)dodecylamine | (from protected amino acids) | Direct activator of heterotrimeric G proteins. nih.gov |
| 2-Amino-N-[4-(Hydrazinylcarbonyl)-1,3-Thiazol-2-yl]-4-Methylpentanamide | L-Leucine derivative | Synthesis of potential anticancer agents. nih.gov |
Properties
IUPAC Name |
acetic acid;2-amino-3-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.C2H4O2/c1-3-4(2)5(7)6(8)9;1-2(3)4/h4-5H,3,7H2,1-2H3,(H2,8,9);1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVEQMLHVZJPRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)N.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 2 Amino 3 Methylpentanamide Acetate
Retrosynthetic Analysis and Key Disconnection Points
A retrosynthetic analysis of 2-Amino-3-methylpentanamide (B3369917) acetate (B1210297) identifies the primary disconnection point at the amide bond. This bond is formed between the carboxyl group of 2-amino-3-methylpentanoic acid (isoleucine) and ammonia (B1221849). libretexts.org The acetate salt formation is a subsequent acid-base reaction.
The core challenge in synthesizing amides from amino acids is the presence of both an amine and a carboxylic acid group in the same molecule. tomsheppard.info This bifunctionality can lead to self-condensation, polymerization, or the formation of diketopiperazines, necessitating careful strategic planning. tomsheppard.info Consequently, synthetic strategies often involve either the direct coupling of an unprotected amino acid under specific catalytic conditions or a more traditional approach using a protected amino acid precursor to ensure chemoselectivity.
The key synthetic precursor is 2-amino-3-methylpentanoic acid. nih.govebi.ac.uk The primary retrosynthetic disconnection is shown below:
Figure 1: Retrosynthetic Disconnection of 2-Amino-3-methylpentanamide O O // // H2N-C-CH(CH(CH3)CH2CH3)-NH2 <== H2N-C-CH(CH(CH3)CH2CH3)-OH + NH3 | | H H 2-Amino-3-methylpentanamide 2-Amino-3-methylpentanoic acid Ammonia
R-COOH + Cl-CO-OR' --(Base)--> R-CO-O-CO-OR' --(NH3)--> R-CONH2 + HO-CO-OR' + Base·HCl
Coupling Reagent-Mediated Amidation Strategies
Amide bond formation between the carboxylic acid of 2-amino-3-methylpentanoic acid and an amine source is often facilitated by coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are common reagents for activating carboxylic acids. peptide.com The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine to form the amide bond. However, this method can lead to racemization and the formation of N-acylurea byproducts, which can be difficult to remove, especially the urea (B33335) from DCC which is largely insoluble in many organic solvents. peptide.comuni-kiel.de
To mitigate these side reactions and improve efficiency, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and N-hydroxysuccinimide (NHS) are frequently used. peptide.comluxembourg-bio.com These additives react with the O-acylisourea intermediate to form active esters that are more stable and less prone to racemization. luxembourg-bio.com The use of DIC with additives like HOAt has been shown to be superior in some cases. uni-kiel.de An optimized protocol might involve dissolving the N-protected amino acid in a solvent like anhydrous dimethylformamide (DMF), adding EDC and NHS at a reduced temperature (e.g., 0°C), and then introducing the amine source.
Table 1: Common Carbodiimide Reagents and Additives
| Reagent/Additive | Full Name | Role | Key Features |
| DCC | N,N'-Dicyclohexylcarbodiimide | Coupling Reagent | Forms an insoluble urea byproduct. peptide.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Coupling Reagent | Forms a water-soluble urea byproduct, facilitating easier purification. peptide.com |
| HOBt | 1-Hydroxybenzotriazole | Additive | Reduces racemization and side reactions. peptide.comluxembourg-bio.com |
| NHS | N-Hydroxysuccinimide | Additive | Forms a stable active ester intermediate. |
Phosphonium (B103445) and uronium salts are another class of highly effective coupling reagents, often preferred over carbodiimides for their efficiency and lower risk of side reactions. luxembourg-bio.comsigmaaldrich.com Reagents such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene)-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) are widely used. peptide.comsigmaaldrich.comthieme-connect.de
These reagents convert protected amino acids into active esters in the presence of a tertiary base. sigmaaldrich.com Phosphonium salts like PyBOP and PyAOP are particularly useful for coupling sterically hindered amino acids. luxembourg-bio.comthieme-connect.de Uronium reagents, while also efficient, can sometimes lead to guanidinylation of the N-terminal amino group as a side reaction. sigmaaldrich.com The choice between phosphonium and uronium reagents can also depend on solubility, with phosphonium reagents generally being more soluble in common solvents like DMF. sigmaaldrich.com
Table 2: Comparison of Selected Phosphonium and Uronium Salt Coupling Reagents
| Reagent | Type | Advantages | Disadvantages |
| BOP | Phosphonium | Efficient, minimizes racemization. peptide.com | Forms carcinogenic hexamethylphosphoramide (B148902) byproduct. peptide.com |
| PyBOP | Phosphonium | As efficient as BOP with less hazardous byproducts, rapid reactions. peptide.com | |
| HBTU | Uronium/Aminium | Very efficient, low racemization, stable solutions in DMF. peptide.comsigmaaldrich.com | Can cause guanidinylation. sigmaaldrich.com |
| HATU | Uronium/Aminium | Highly reactive, good for difficult couplings. peptide.comsigmaaldrich.com | More expensive. luxembourg-bio.com |
Enzymatic Synthesis Pathways for Amide Formation
Enzymatic methods offer a green and highly selective alternative to chemical synthesis for producing 2-Amino-3-methylpentanamide.
Lipases, particularly from Candida antarctica (CALB), are widely used for their ability to catalyze amide bond formation with high stereoselectivity. doi.orgsci-hub.se These enzymes can catalyze the aminolysis of ester intermediates in organic solvents. For instance, an L-leucine methyl ester can be reacted with ammonia in the presence of immobilized lipase (B570770) B to produce (S)-2-amino-4-methylpentanamide. The reaction mechanism is believed to involve a serine residue in the enzyme's active site forming an acyl-enzyme intermediate, which is then attacked by the amine nucleophile. doi.org This method is advantageous as it often proceeds under mild conditions and can achieve high enantiomeric excess. doi.orgresearchgate.net
Beyond the use of lipases, broader biocatalytic cascades are being developed to enhance the efficiency and selectivity of amide synthesis. rug.nl These multi-enzyme systems can convert simple starting materials into more complex molecules in a one-pot process. rug.nl While specific examples for 2-Amino-3-methylpentanamide acetate are not detailed, the principles of using enzymes like lyases, decarboxylases, and synthetases in sequence demonstrate the potential for highly controlled and efficient biocatalytic production of amino acid amides. rug.nl These approaches are part of a growing field aiming to create more sustainable and efficient synthetic routes for pharmaceuticals and other fine chemicals. ucl.ac.uk
Solid-Phase Synthesis Methodologies for this compound Incorporation
Solid-phase peptide synthesis (SPPS) is a cornerstone technique for assembling peptides, and the methodologies are directly applicable to the incorporation of this compound into a peptide chain. ejbiotechnology.infocsic.es In SPPS, the C-terminal amino acid is first anchored to an insoluble polymer resin. peptide.com The synthesis then proceeds by cycles of deprotection of the N-terminal protecting group (commonly Fmoc or Boc) and coupling of the next N-protected amino acid. csic.espeptide.com
Fmoc/Boc Chemistry Strategies for Amide Integration
The integration of the amide group in 2-amino-3-methylpentanamide often utilizes principles from peptide chemistry, primarily employing Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) protecting groups. These strategies provide a robust framework for controlled, stepwise synthesis, particularly for complex peptide-like structures incorporating the title compound.
Boc Strategy : The Boc group is acid-labile and is typically removed using acids like trifluoroacetic acid (TFA). peptide.com Side-chain protecting groups are often benzyl-based and are removed in a final step with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFSMA). peptide.com After the Boc group is removed, the resulting trifluoroacetate (B77799) salt must be neutralized, often with a base like diisopropylethylamine (DIEA), before the next coupling step can proceed. peptide.com
Fmoc Strategy : The Fmoc group is base-labile and is commonly removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). sigmaaldrich.comorganic-chemistry.org This allows for the use of acid-labile side-chain protecting groups, such as tert-butyl (tBu), which remain intact during Fmoc removal. peptide.com This orthogonal protection scheme is advantageous for synthesizing complex peptides or for on-resin modifications. peptide.com
The coupling of the protected amino acid to form the amide bond is facilitated by activating agents. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize racemization. nih.gov Other highly efficient activating agents include phosphonium salts (e.g., BOP) and aminium/uronium salts (e.g., HBTU, HATU). scispace.com
Table 1: Comparison of Fmoc and Boc Protecting Group Strategies
| Feature | Fmoc Strategy | Boc Strategy |
|---|---|---|
| N-α-Protection | Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Deprotection Reagent | Base (e.g., 20% Piperidine in DMF) | Acid (e.g., Trifluoroacetic Acid - TFA) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Benzyl) |
| Cleavage | Mild acidolysis (e.g., TFA cocktail) | Strong acidolysis (e.g., HF, TFMSA) |
| Key Advantage | Orthogonality allows for on-resin modifications | Historically well-established |
Resin-Bound Synthesis and Cleavage Considerations
Solid-phase synthesis, particularly on a polymer resin support, is a cornerstone of modern peptide and amide synthesis. peptide.com This technique simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing of the resin-bound product. peptide.com
The process begins by anchoring the C-terminal amino acid to a suitable resin, such as Wang resin or Merrifield resin. nih.gov The choice of resin is critical as it determines the conditions required for the final cleavage of the synthesized amide. For instance, Wang resin is sensitive to acids and allows for cleavage with TFA. nih.gov
The synthesis proceeds in cycles of deprotection and coupling. peptide.com For an Fmoc-based strategy:
Deprotection : The Fmoc group of the resin-bound amino acid is removed with piperidine. sigmaaldrich.com
Washing : The resin is thoroughly washed to remove piperidine and by-products. peptide.com
Coupling : The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., DIC/HOBt) and added to the resin to form the next amide bond. nih.gov
Washing : The resin is washed again to remove excess reagents and soluble by-products. nih.gov
This cycle is repeated until the desired sequence is assembled.
Cleavage : Once the synthesis is complete, the target molecule is cleaved from the resin. The cleavage cocktail typically includes a strong acid, such as TFA, and a variety of scavengers to capture the reactive cationic species generated from the protecting groups, thereby preventing side reactions. sigmaaldrich.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com For example, a common cleavage cocktail for Fmoc-synthesized peptides is TFA/water/TIS (95:2.5:2.5). sigmaaldrich.com After cleavage, the crude product is precipitated with cold ether, isolated, and purified, typically by chromatography.
Multicomponent Reaction (MCR) Approaches for Complex Derivatives
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. researchgate.net This approach aligns with the principles of green chemistry by reducing the number of synthetic steps, minimizing waste, and saving time and resources. MCRs are particularly powerful for generating libraries of structurally diverse compounds for drug discovery and materials science. researchgate.net
While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles can be applied to generate its complex derivatives. For instance, the Ugi and Passerini reactions are classic MCRs for synthesizing α-acylamino amides and α-acyloxy amides, respectively.
A hypothetical Ugi four-component reaction (Ugi-4CR) to create a derivative could involve:
An aldehyde or ketone .
An amine (could be related to the core structure).
A carboxylic acid (e.g., acetic acid).
An isocyanide .
This reaction would yield a complex α-acylamino amide in a single, atom-economical step. Similarly, MCRs are widely used to synthesize various heterocyclic scaffolds, such as 2-amino-3-cyanopyridines and 4H-pyrans, from simple starting materials like an aldehyde, malononitrile, a ketone, and ammonium (B1175870) acetate. mdpi.comajrconline.org These strategies could be adapted to build complex structures onto a 2-amino-3-methylpentanamide backbone, for example, by using a derivative of the title compound as one of the components in the MCR.
Green Chemistry Principles in this compound Synthesis
The synthesis of amides is a major focus area for green chemistry due to the large volume of these reactions performed in the pharmaceutical and chemical industries. scispace.comunimi.it Traditional methods often rely on stoichiometric activating agents that generate significant waste, and the use of hazardous solvents is common. scispace.comresearchgate.net Therefore, developing greener synthetic routes is a key research goal.
Solvent-Free and Aqueous Media Syntheses
One of the primary principles of green chemistry is the reduction or elimination of volatile organic solvents. This has led to the exploration of solvent-free (mechanochemical) and aqueous synthetic methods.
Solvent-Free Synthesis : These reactions are often conducted under mechanochemical conditions, such as ball milling, or by heating the neat reactants. mdpi.comrsc.org For example, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been successfully achieved under solvent-free conditions at 80°C, offering high yields and short reaction times. mdpi.com Such protocols reduce pollution, lower costs, and simplify product work-up. mdpi.com
Aqueous Media Synthesis : Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While amide bond formation is thermodynamically challenging in water due to competing hydrolysis, certain catalytic systems can overcome this barrier. researchgate.net Biocatalytic methods using enzymes like lipases can be effective in aqueous or low-water systems. rsc.org Additionally, some MCRs have been optimized for performance in water or aqueous-ethanolic mixtures, often utilizing organocatalysts to drive the reaction. ajrconline.org
Catalytic Systems for Sustainable Amide Bond Formation
The development of catalytic methods for amide bond formation is a significant step towards sustainability, as it avoids the use of stoichiometric coupling reagents that generate large amounts of by-product waste. scispace.comresearchgate.net
Biocatalysis : Enzymes offer a highly selective and environmentally benign route to amide synthesis. rsc.org Hydrolases, such as lipases, can catalyze amide formation, often from ester precursors in low-water organic solvents to shift the equilibrium away from hydrolysis. rsc.org In aqueous media, ATP-dependent enzymes have shown promise, especially when coupled with ATP recycling systems to enhance sustainability. rsc.org
Metal and Non-Metal Catalysis : Various catalytic systems are being investigated. Boronic acids have emerged as attractive catalysts because they are stable, inexpensive, and have low toxicity. researchgate.net Metal-free transamidation reactions, using bases like potassium tert-butoxide, provide a direct route to convert one amide into another under mild conditions, sometimes even at room temperature. nih.gov Heterogeneous catalysts, such as nanostructured diphosphates, have also been developed. These catalysts are easily recoverable and reusable, further enhancing the green credentials of the synthetic process. mdpi.com
Table 2: Green Chemistry Approaches to Amide Synthesis
| Approach | Description | Advantages | Key Research Findings |
|---|---|---|---|
| Solvent-Free MCR | Multicomponent reactions conducted without solvent, often using ball milling or thermal conditions. | Reduced waste, energy efficiency, simplified work-up. | Efficient synthesis of 2-amino-3-cyanopyridine derivatives using a reusable catalyst under solvent-free conditions. mdpi.com |
| Aqueous Synthesis | Using water as the reaction medium, often with a catalyst to overcome hydrolysis. | Environmentally benign, safe, and inexpensive solvent. | Biocatalytic methods using hydrolases or ATP-dependent enzymes show promise for amide formation in aqueous systems. rsc.org |
| Biocatalysis | Use of enzymes (e.g., lipases) to catalyze amide bond formation. | High stereoselectivity, mild reaction conditions, biodegradable catalyst. | Lipases can catalyze the aminolysis of ester intermediates to form amides. |
| Catalytic Amidation | Use of sub-stoichiometric amounts of a catalyst (e.g., boronic acids, metal complexes) to form the amide bond directly from carboxylic acids and amines. | High atom economy, reduced by-product formation compared to stoichiometric reagents. | Boronic acids and various metal complexes are being developed as effective catalysts for direct amide formation. researchgate.net |
Lack of Specific Data Prevents Article Generation
Following a comprehensive search for scientific literature and spectroscopic data, it has been determined that there is insufficient publicly available information to generate the requested article on "this compound." The search did not yield the specific experimental data required to populate the sections on advanced characterization and spectroscopic analysis as outlined in the user's instructions.
The request specified a detailed article focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis, including:
¹H NMR for proton environment analysis
¹³C NMR for carbon skeleton delineation
2D NMR techniques (COSY, HSQC, HMBC) for connectivity assignment
Electrospray Ionization Mass Spectrometry (ESI-MS)
High-Resolution Mass Spectrometry (HRMS)
While general information on these analytical techniques is readily available, applying them to "this compound" requires specific research findings, such as chemical shifts (δ), coupling constants (J), and exact mass-to-charge ratios (m/z) for this particular compound. The searches yielded data for structurally related compounds, such as the free base 2-amino-3-methylpentanamide or the corresponding carboxylic acid, but no experimental spectra or detailed analytical data for the acetate salt form were found. scribd.comnih.govrsc.org
Generating an article without this foundational data would lead to speculation and fall short of the "thorough, informative, and scientifically accurate" standard requested. The creation of data tables and detailed research findings is impossible without access to peer-reviewed studies that have specifically characterized this compound. Therefore, the article cannot be produced at this time.
Advanced Characterization Techniques and Spectroscopic Analysis of 2 Amino 3 Methylpentanamide Acetate
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. wiley.com For 2-amino-3-methylpentanamide (B3369917) acetate (B1210297), the IR spectrum reveals characteristic absorption bands corresponding to its primary amide and acetate salt functionalities.
The primary amide group (-CONH₂) exhibits a distinctive set of absorption peaks. spectroscopyonline.com Typically, two N-H stretching bands appear in the region of 3360-3170 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. sci-hub.se Another key feature of primary amides is the C=O stretching vibration, often referred to as the Amide I band, which is typically observed in the range of 1680–1660 cm⁻¹. spectroscopyonline.comsci-hub.se Additionally, the N-H bending vibration, or the Amide II band, is expected to appear around 1650–1620 cm⁻¹. spectroscopyonline.com
The acetate anion (CH₃COO⁻) also presents characteristic IR absorption bands. The carboxylate group will show a strong asymmetric stretching vibration typically between 1650-1550 cm⁻¹ and a weaker symmetric stretching vibration between 1450-1360 cm⁻¹. The presence of the ammonium (B1175870) cation (from the protonated amino group) will also contribute to the spectrum, with N-H stretching and bending vibrations.
The interpretation of the IR spectrum of 2-amino-3-methylpentanamide acetate involves assigning the observed absorption frequencies to these specific molecular vibrations, confirming the presence of the expected functional groups.
Table 1: Characteristic Infrared Absorption Ranges for Functional Groups in this compound
| Functional Group | Vibration Type | Typical Wavenumber Range (cm⁻¹) |
| Primary Amide (R-CONH₂) | N-H Asymmetric Stretch | 3360–3340 sci-hub.se |
| N-H Symmetric Stretch | 3190–3170 sci-hub.se | |
| C=O Stretch (Amide I) | 1680–1660 sci-hub.se | |
| N-H Bend (Amide II) | 1650–1620 spectroscopyonline.com | |
| Acetate (R-COO⁻) | C=O Asymmetric Stretch | 1650–1550 |
| C=O Symmetric Stretch | 1450–1360 | |
| Ammonium (R-NH₃⁺) | N-H Stretch | 3300–2800 (broad) |
| N-H Bend | ~1600 and ~1500 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govuc.cl This method can unambiguously establish the absolute stereochemistry of chiral centers, providing definitive proof of the (2S,3S), (2R,3R), (2S,3R), or (2R,3S) configuration of 2-amino-3-methylpentanamide. pan.pl
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the determination of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. pan.pl For this compound, a crystal structure would detail the spatial relationship between the amino, amide, and sec-butyl groups, as well as the ionic interactions between the protonated amine and the acetate counter-ion. researchgate.net
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Example Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a = 5.8 Å, b = 9.5 Å, c = 18.2 Å |
| Bond Length (C-N) | 1.48 Å |
| Bond Angle (N-C-C) | 110.5° |
| Dihedral Angle (H-N-Cα-Cβ) | -60° |
Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic analysis.
Chiroptical Spectroscopy for Chirality Assessment (e.g., Optical Rotation, Circular Dichroism)
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with polarized light. These methods are essential for confirming the enantiomeric purity and providing information about the stereochemistry of chiral compounds like 2-amino-3-methylpentanamide.
Optical Rotation measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), temperature, and solvent. An enantiomer will rotate light to an equal but opposite degree compared to its mirror image.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. tandfonline.com A CD spectrum plots the difference in absorption (ΔA) against wavelength. Electronic transitions within the molecule, such as the n→π* transition of the amide carbonyl group (typically around 210-240 nm), will give rise to CD signals, known as Cotton effects. bohrium.comtandfonline.com The sign and magnitude of these Cotton effects are highly sensitive to the molecule's stereochemistry and conformation. tandfonline.comresearchgate.net
Table 3: Example Chiroptical Data for a Chiral Isoleucine Derivative
| Technique | Parameter | Example Value |
| Optical Rotation | Specific Rotation [α]D | +15.2° (c 1.0, H₂O) |
| Circular Dichroism | Wavelength of Maxima (λmax) | 215 nm |
| Molar Ellipticity [θ] | +5000 deg·cm²·dmol⁻¹ |
Note: The data in this table is illustrative for a chiral isoleucine derivative and does not represent experimentally determined values for this compound.
Chirality, Stereochemistry, and Enantiomeric Control in 2 Amino 3 Methylpentanamide Acetate Synthesis and Derivatives
Importance of Stereoisomerism in Pentanamide (B147674) Structures
Stereoisomerism refers to the phenomenon where molecules have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. wikipedia.orguobaghdad.edu.iqbritannica.com In molecules like 2-Amino-3-methylpentanamide (B3369917), which contains chiral centers, this gives rise to stereoisomers. The carbon atom at position 2 (the α-carbon) and position 3 are stereogenic centers. For a molecule with n asymmetric carbon atoms, a maximum of 2n different stereoisomers are possible. wikipedia.org
The significance of stereoisomerism in pentanamide structures, particularly those derived from amino acids, is profound, especially in biological contexts. Most biological molecules, such as enzymes and receptors, are themselves chiral. Consequently, different enantiomers of a compound can exhibit substantially different biological effects. wikipedia.orgkhanacademy.org One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects. khanacademy.org This principle is a cornerstone of pharmacology and biochemistry, making the control of stereochemistry during synthesis a critical aspect of drug discovery and development. The specific spatial orientation of the amino and methyl groups in 2-Amino-3-methylpentanamide dictates how it fits into the binding site of a protein, influencing its biological activity.
Methods for Stereoselective Synthesis
Stereoselective synthesis refers to chemical reactions that preferentially yield one stereoisomer over others. The goal is to produce the desired enantiomer or diastereomer in high purity, a crucial step for producing enantiomerically pure pharmaceutical agents.
Asymmetric synthesis is the process of converting a prochiral starting material into a chiral product in a way that favors the formation of one specific enantiomer. A multitude of strategies exist to achieve this for amino acid derivatives. nih.govyale.edu
One common approach involves the use of chiral catalysts that can differentiate between the two faces of a prochiral substrate. For instance, the asymmetric hydrogenation of a dehydroamino acid precursor using a chiral rhodium or ruthenium catalyst can produce one enantiomer of the amino acid with high selectivity. georgiasouthern.edu Another strategy is the catalytic enantioconvergent 2-aza-Cope rearrangement, which can be used to synthesize β-amino amides with high diastereo- and enantiocontrol. nih.gov These methods are advantageous as only a small amount of the chiral catalyst is needed to produce a large quantity of the desired chiral product.
Table 1: Comparison of Asymmetric Synthesis Strategies
| Method | Description | Key Features |
|---|---|---|
| Catalytic Asymmetric Hydrogenation | A prochiral precursor is hydrogenated using a chiral metal catalyst (e.g., Rh-DIPAMP) to create a chiral center with a specific configuration. | High efficiency and enantioselectivity; widely used in industry. |
| Enantioconvergent Rearrangements | A racemic starting material is converted into a single enantiomeric product using a chiral catalyst, such as in the 2-aza-Cope rearrangement. nih.gov | Both enantiomers of the starting material are converted to the desired product enantiomer. |
| Direct Amination | A metal-catalyzed carbenoid insertion strategy can be used to functionalize diazo esters with a chiral amine source to create amino acid derivatives. georgiasouthern.edu | Provides a direct route to protected amino acids. |
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org
This method is widely used for the asymmetric synthesis of amino acids. For example, an achiral glycine (B1666218) derivative can be attached to a chiral auxiliary, such as one derived from pseudoephedrine or an Evans oxazolidinone. nih.gov The resulting compound is then treated with a strong base to form an enolate, which subsequently reacts with an alkyl halide (e.g., a derivative of 2-bromobutane (B33332) to install the sec-butyl group of 2-amino-3-methylpentanamide). The bulky chiral auxiliary physically blocks one face of the enolate, forcing the alkyl halide to approach from the less hindered side, thus creating the new stereocenter with a specific configuration. Finally, the auxiliary is cleaved to yield the enantiomerically enriched amino acid derivative.
Table 2: Common Chiral Auxiliaries in Amino Acid Synthesis
| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol |
|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions. | Forms a rigid imide structure; substituents on the auxiliary direct incoming electrophiles to one face of the enolate. |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation to form α-substituted carboxylic acids. nih.gov | Forms a stable chelated enolate with lithium, effectively shielding one face from electrophilic attack. |
| Camphorsultam | Diels-Alder reactions, alkylations. wikipedia.org | The bulky sultam structure provides effective steric hindrance to control the approach of reagents. |
The use of chiral catalysts is a powerful and efficient method for asymmetric synthesis. These catalysts, which can be metal complexes or purely organic molecules (organocatalysts), create a chiral environment around the reactants, lowering the activation energy for the pathway leading to one enantiomer over the other. mdpi.com
For the synthesis of amino acid derivatives, chiral transition-metal catalysts are particularly effective. Complexes of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands are widely used for the asymmetric hydrogenation of enamides or other unsaturated precursors. mdpi.com More recently, chiral phosphoric acids have emerged as powerful Brønsted acid organocatalysts for a variety of transformations, including enantioselective additions to imines, which can be a key step in forming the C-N bond of an amino acid. nih.gov These catalysts are valued for their high efficiency, often achieving high enantioselectivity with very low catalyst loadings. nih.gov
Assessment of Enantiomeric Purity (Enantiomeric Excess, ee)
After a stereoselective synthesis, it is crucial to determine the stereochemical purity of the product. The enantiomeric purity is typically expressed as enantiomeric excess (ee), which is a measure of how much more of one enantiomer is present compared to the other. nih.gov
Enantiomeric excess is calculated as: ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. Accurate determination of ee is vital, particularly for pharmaceutical compounds. nih.govnih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used techniques for separating and quantifying enantiomers, thereby determining the enantiomeric excess of a chiral compound. nih.govcat-online.com The method relies on the use of a chiral stationary phase (CSP), which is a solid support that has a chiral molecule bonded to its surface.
As the racemic or enantiomerically enriched mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase. This difference in interaction leads to the formation of transient, diastereomeric complexes with different stabilities. The enantiomer that forms the less stable complex spends less time interacting with the stationary phase and thus travels through the column faster, while the enantiomer forming the more stable complex is retained longer. This results in the separation of the two enantiomers, which are then detected as they exit the column, appearing as two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess. researchgate.net
Table 3: Common Chiral Stationary Phases for Amino Acid Analysis
| CSP Type | Chiral Selector | Principle of Separation |
|---|---|---|
| Pirkle-type | e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the CSP and the analyte. nih.gov |
| Macrocyclic Glycopeptide | e.g., Teicoplanin, Vancomycin | Enantiomers are separated based on their differential inclusion into the chiral cavities of the macrocycle. |
| Polysaccharide-based | e.g., Amylose or cellulose (B213188) derivatives | The helical structure of the polysaccharide creates chiral grooves, and separation occurs via a combination of steric fit and polar interactions. researchgate.net |
| Ligand Exchange | A chiral ligand (e.g., an amino acid) is coated on the support with a metal ion (e.g., Cu²⁺). | Separation is based on the differential stability of the diastereomeric ternary complexes formed between the metal, the CSP ligand, and the analyte enantiomers. |
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of the enantiomers of volatile and semi-volatile compounds, including derivatives of amino acids like 2-Amino-3-methylpentanamide. The principle of chiral GC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus, separation. azom.comuni-muenchen.de
For the analysis of amino acid amides, which may have limited volatility, a derivatization step is often necessary to convert the analyte into a more volatile and thermally stable compound. nih.govresearchgate.net Common derivatization procedures involve acylation of the amino group and esterification of any carboxyl groups. In the case of 2-Amino-3-methylpentanamide, derivatization of the primary amine, for instance with a reagent like methyl chloroformate, can enhance its volatility for GC analysis. nih.gov
The choice of the chiral stationary phase is crucial for achieving enantiomeric separation. uni-muenchen.denih.gov Cyclodextrin-based CSPs and amino acid derivative-based CSPs are commonly employed for the resolution of amino acid enantiomers. uni-muenchen.degcms.cz For instance, Chirasil-L-Val, a stationary phase consisting of L-valine-tert-butylamide moieties bonded to a polysiloxane backbone, has demonstrated broad applicability for the enantioselective separation of various amino acid derivatives. nih.govresearchgate.net The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase, which differ in their thermodynamic stability. azom.com
The following table summarizes typical experimental conditions for the chiral GC analysis of amino acid derivatives, which can be adapted for 2-Amino-3-methylpentanamide acetate (B1210297).
| Parameter | Condition | Purpose |
| Column | Chirasil-L-Val Capillary Column (25 m x 0.25 mm ID, 0.16 µm film thickness) | Provides a chiral environment for the separation of enantiomers. |
| Derivatization Reagent | Methyl Chloroformate | Increases the volatility and thermal stability of the analyte. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Oven Temperature Program | Initial 80 °C, ramp to 180 °C at 4 °C/min | Optimizes the separation of enantiomers by controlling their elution. |
| Carrier Gas | Helium | Transports the analyte through the column. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detects the eluted compounds. MS can provide structural information. |
This table presents a representative set of conditions for the chiral GC analysis of amino acid derivatives and should be optimized for the specific analysis of 2-Amino-3-methylpentanamide acetate.
NMR Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for the analysis of chiral compounds. In an achiral environment, enantiomers are indistinguishable by NMR as they have identical magnetic properties. However, in the presence of a chiral auxiliary, such as a chiral shift reagent (CSR) or a chiral solvating agent (CSA), the enantiomers can be differentiated. nih.govlibretexts.org
Chiral shift reagents, typically lanthanide complexes like those of Europium (Eu) or Praseodymium (Pr), are Lewis acids that can reversibly bind to Lewis basic sites in the analyte molecule, such as the amine or amide groups in 2-Amino-3-methylpentanamide. libretexts.orgresearchgate.net This interaction leads to the formation of diastereomeric complexes, which have different NMR spectra. The paramagnetic nature of the lanthanide ion induces large changes in the chemical shifts of the protons in the analyte, and the magnitude of these shifts can be different for each enantiomer, allowing for their distinction and quantification. researchgate.net
Chiral solvating agents function by forming non-covalent diastereomeric complexes with the enantiomers of the analyte through interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking. mdpi.comresearchgate.netnih.gov This results in different time-averaged chemical shifts for the corresponding nuclei in the two enantiomers. nih.gov
The following table illustrates the expected effect of a chiral shift reagent on the ¹H NMR spectrum of a hypothetical enantiomeric mixture of a 2-Amino-3-methylpentanamide derivative.
| Proton | Chemical Shift (δ) in CDCl₃ (ppm) | Chemical Shift (δ) with Chiral Shift Reagent (ppm) - Enantiomer 1 | Chemical Shift (δ) with Chiral Shift Reagent (ppm) - Enantiomer 2 | Δδ (ppm) |
| α-H | ~3.5 | ~4.1 | ~4.3 | 0.2 |
| β-H | ~1.9 | ~2.5 | ~2.6 | 0.1 |
| γ-CH₂ | ~1.2, 1.5 | ~1.6, 1.9 | ~1.7, 2.0 | 0.1, 0.1 |
| γ-CH₃ | ~0.9 | ~1.2 | ~1.25 | 0.05 |
| δ-CH₃ | ~0.9 | ~1.1 | ~1.1 | 0.0 |
This is a hypothetical data table illustrating the principle of enantiomeric discrimination by a chiral shift reagent in NMR. Actual chemical shift differences will depend on the specific reagent, analyte, and experimental conditions.
Mechanisms of Racemization Prevention During Synthesis and Derivatization
The synthesis of this compound from its L-isoleucine precursor requires the formation of an amide bond. This process, if not carefully controlled, can lead to racemization at the α-carbon, compromising the stereochemical purity of the final product. peptide.comresearchgate.net The two primary mechanisms of racemization in peptide synthesis are oxazolone (B7731731) formation and direct enolization. mdpi.com
Oxazolone Formation: The activation of the carboxyl group of an N-protected amino acid can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to a resonance-stabilized achiral intermediate. Subsequent reprotonation can occur from either face, resulting in a racemic mixture. mdpi.com
Direct Enolization: A base can directly abstract the α-proton of the activated amino acid, forming an enolate intermediate which is achiral. Reprotonation of this enolate leads to racemization.
Several strategies are employed to prevent racemization during the synthesis of peptides and their derivatives:
Choice of Coupling Reagent: The type of coupling reagent used to activate the carboxylic acid has a significant impact on the extent of racemization. nih.govacs.org Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) can lead to significant racemization if used alone. bachem.com However, when used in combination with additives, the risk is reduced. peptide.combachem.com Phosphonium (B103445) and uronium-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU, are generally more efficient and lead to lower levels of racemization. mdpi.comnih.gov
Use of Additives: Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are commonly used in conjunction with coupling reagents. peptide.com These additives react with the activated amino acid to form an active ester that is more resistant to racemization than the initial activated species. acs.org
Base Selection: The choice and amount of base used in the coupling reaction are critical. mdpi.com Sterically hindered and weaker bases, such as N-methylmorpholine (NMM) or collidine, are preferred over stronger, less hindered bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to minimize base-catalyzed racemization. bachem.com
Solvent and Temperature: The polarity of the solvent can influence the rate of racemization, with more polar solvents sometimes increasing the risk. u-tokyo.ac.jp Performing the coupling reaction at lower temperatures can also help to suppress racemization. u-tokyo.ac.jp
The following table summarizes strategies to minimize racemization during the synthesis of this compound.
| Factor | Strategy to Minimize Racemization | Rationale |
| Coupling Reagent | Use of phosphonium (e.g., PyBOP) or uronium (e.g., HATU) reagents. | These reagents promote rapid amide bond formation, minimizing the lifetime of the activated species prone to racemization. nih.gov |
| Additives | Addition of HOBt or HOAt. | Forms active esters that are more stable and less susceptible to racemization. peptide.com |
| Base | Use of a weak, sterically hindered base like N-methylmorpholine (NMM). | Reduces the rate of base-catalyzed proton abstraction from the α-carbon. |
| Temperature | Conduct the reaction at low temperatures (e.g., 0 °C). | Slows down the rate of racemization relative to the rate of the desired coupling reaction. u-tokyo.ac.jp |
Stereochemical Impact on Molecular Recognition and Interactions
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. youtube.com For chiral molecules like this compound, the different enantiomers and diastereomers can exhibit vastly different interactions with other chiral molecules, such as enzymes and receptors. nih.gov This is because biological systems are inherently chiral, being composed of L-amino acids and D-sugars.
The specific stereochemistry of this compound, which is derived from L-isoleucine, dictates how it fits into the binding site of a biological target. A precise three-point interaction between the ligand and the receptor is often required for a biological response. A change in the configuration at a single chiral center can disrupt this interaction, leading to a significant loss of activity or even a different biological effect altogether.
For instance, the isoleucine residue itself is known to be a key component in certain molecular recognition events. The nuclear receptor corepressor (N-CoR) contains isoleucine-rich motifs (I/LXXII) that are essential for its interaction with the unliganded thyroid hormone receptor. nih.gov The specific stereochemistry and the branched, hydrophobic nature of the isoleucine side chain are crucial for this binding. Substitution of isoleucine with leucine (B10760876) in these motifs can disrupt the interaction, highlighting the high degree of stereochemical and structural specificity. nih.gov
Similarly, the enzymatic processing of isoleucine and its derivatives is highly stereospecific. youtube.com Enzymes involved in the metabolism of isoleucine will typically only recognize and process one specific stereoisomer. youtube.comyoutube.com This principle extends to the potential biological targets of this compound. If this compound is designed to interact with an enzyme or receptor, its (2S,3S) configuration, inherited from L-isoleucine, will be critical for its affinity and efficacy. The other stereoisomers would likely have significantly lower or no activity.
The following table summarizes the importance of stereochemistry in the molecular interactions of this compound.
| Interaction | Consequence of Stereochemistry | Example |
| Enzyme Binding | The active site of an enzyme is chiral and will preferentially bind to one stereoisomer of a substrate or inhibitor. | Enzymes in the isoleucine metabolic pathway are specific for L-isoleucine. youtube.com |
| Receptor Binding | The binding pocket of a receptor is stereospecific, and only one enantiomer of a ligand will fit correctly to elicit a biological response. | Isoleucine-containing motifs in N-CoR are essential for binding to the thyroid hormone receptor. nih.gov |
| Protein-Protein Interactions | The stereochemistry of amino acid residues on the surface of a protein determines its interaction with other proteins. | The specific arrangement of the isoleucine side chain is critical for the N-CoR/thyroid hormone receptor interaction. nih.gov |
Chemical Reactivity and Derivatization Strategies of 2 Amino 3 Methylpentanamide Acetate
Reactivity of the Primary Amine Moiety
The primary amine group is the most nucleophilic site on the molecule, making it a prime target for a wide range of covalent modifications. Its reactivity is central to the synthesis of more complex derivatives.
Acylation and Alkylation Reactions
The primary amine of 2-Amino-3-methylpentanamide (B3369917) acetate (B1210297) readily participates in acylation and alkylation reactions, which are fundamental carbon-nitrogen bond-forming processes.
Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride (B1165640), to form a new amide bond. libretexts.orgmasterorganicchemistry.com This reaction is often facilitated by a base to neutralize the acid byproduct. In peptide chemistry, coupling agents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are used to facilitate the acylation of amino groups with protected amino acids. For instance, a similar compound, (2S)-2-amino-N-(6-fluoro-2-(4-fluorophenyl)-4-oxoquinazolin-3(4H)-yl)-3-methylpentanamide, was synthesized by coupling 3-amino-6-fluoro-2-(4-fluorophenyl)quinazolin-4(3H)-one with an Fmoc-protected amino acid using PyBOP and a base (DIEA). mdpi.com
Alkylation introduces an alkyl group onto the amine nitrogen. This can be achieved by reacting the amine with an alkyl halide. masterorganicchemistry.com However, a common challenge with this method is the potential for polyalkylation, where multiple alkyl groups are added to the nitrogen. libretexts.org A more controlled method for introducing a single alkyl group is reductive alkylation. This two-step process involves the initial formation of a Schiff base via condensation with an aldehyde or ketone, followed by reduction of the imine intermediate with a reducing agent like sodium borohydride (B1222165) (NaBH₃CN). nih.gov
| Reaction Type | Reagent Class | Specific Examples | Product |
|---|---|---|---|
| Acylation | Acyl Halides | Acetyl chloride, Benzoyl chloride | N-Acyl-2-amino-3-methylpentanamide |
| Acylation | Acid Anhydrides | Acetic anhydride, Succinic anhydride | N-Acyl-2-amino-3-methylpentanamide |
| Acylation | Activated Carboxylic Acids | Fmoc-protected amino acids with PyBOP/DIEA | Peptide-linked derivative |
| Alkylation | Alkyl Halides | Methyl iodide, Benzyl bromide | N-Alkyl-2-amino-3-methylpentanamide |
| Reductive Alkylation | Aldehyde/Ketone + Reducing Agent | Acetone + NaBH₃CN | N-Isopropyl-2-amino-3-methylpentanamide |
Condensation Reactions for Schiff Base Formation
The primary amine of 2-Amino-3-methylpentanamide acetate can undergo condensation with an aldehyde or ketone to form an imine, commonly known as a Schiff base. ekb.egresearchgate.net This reaction is typically reversible and involves a two-step mechanism. The first step is the nucleophilic addition of the amine to the carbonyl carbon, forming an unstable carbinolamine intermediate. dergipark.org.tr In the second step, the carbinolamine is dehydrated, often under acidic catalysis, to yield the final Schiff base product. dergipark.org.tr Schiff bases are valuable intermediates in organic synthesis and can be used in various subsequent reactions or as ligands in coordination chemistry. ekb.egresearchgate.net
| Reactant 1 | Reactant 2 (Carbonyl) | Product (Schiff Base) |
|---|---|---|
| 2-Amino-3-methylpentanamide | Benzaldehyde | N-(Benzylidene)-2-amino-3-methylpentanamide |
| 2-Amino-3-methylpentanamide | Acetone | N-(Propan-2-ylidene)-2-amino-3-methylpentanamide |
Reactivity of the Amide Linkage
The amide bond in this compound is considerably less reactive than the primary amine. However, it can undergo specific reactions, primarily hydrolysis, and its nitrogen can be a site for derivatization under certain conditions.
Hydrolysis Reactions and Stability Studies
The amide linkage is susceptible to hydrolysis, which cleaves the bond to yield 2-amino-3-methylpentanoic acid (isoleucine) and ammonia (B1221849). This reaction can be catalyzed by acid or base, usually requiring elevated temperatures to proceed at a significant rate. In biological systems, amide hydrolysis is often mediated by enzymes. wdh.ac.id The stability of the amide bond is crucial for the shelf-life and handling of the compound. To minimize degradation via hydrolysis, it is recommended that samples be stored in a lyophilized state at low temperatures (e.g., -20°C) under an inert atmosphere.
| Condition | Reagents | Products |
|---|---|---|
| Acidic Hydrolysis | Aqueous acid (e.g., HCl) + Heat | 2-Amino-3-methylpentanoic acid hydrochloride + Ammonium (B1175870) chloride |
| Basic Hydrolysis | Aqueous base (e.g., NaOH) + Heat | Sodium 2-amino-3-methylpentanoate + Ammonia |
N-Alkylation and N-Derivatization
Direct N-alkylation of the primary amide nitrogen is generally challenging due to the resonance delocalization of the nitrogen's lone pair into the carbonyl group, which reduces its nucleophilicity. However, derivatization of the amide backbone nitrogen is a key strategy in the synthesis of peptidomimetics to modulate conformation and biological activity. nih.gov While direct alkylation is difficult, specialized synthetic protocols can achieve this transformation. For example, methods for incorporating N-alkylated glycine (B1666218) residues into peptides often involve a multi-step process of sulfonylation, alkylation, and desulfonylation to unmask the desired secondary amide. nih.gov Such strategies could potentially be adapted for the N-derivatization of 2-Amino-3-methylpentanamide.
Modification of the Pentanamide (B147674) Backbone
Modification of the pentanamide backbone of 2-amino-3-methylpentanamide can yield novel derivatives with altered physical, chemical, and biological properties. nih.gov Such modifications can target either the amide nitrogen or the carbonyl group.
N-Alkylation: The primary amide contains two N-H bonds that can be substituted. N-methylation, for example, is a common modification in peptide chemistry that can disrupt hydrogen bonding networks, increase solubility, and enhance membrane permeability. nih.govresearchgate.net This can be achieved by reacting a protected isoleucinamide with a methylating agent like methyl iodide in the presence of a base such as silver(I) oxide or sodium hydride.
Carbonyl Group Transformations: The amide carbonyl group can undergo several transformations.
Reduction: The amide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding a 1,2-diamine derivative, (2S,3S)-3-methylpentane-1,2-diamine.
Dehydration: Treatment with dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), or trifluoroacetic anhydride can convert the primary amide into a nitrile, yielding (2S,3S)-2-amino-3-methylpentanenitrile.
Thionation: The amide oxygen can be replaced with sulfur using reagents like Lawesson's reagent, producing the corresponding thioamide. soton.ac.uk This modification alters the electronic properties and hydrogen-bonding capabilities of the backbone. rsc.org
Protecting Group Strategies for Selective Functionalization (e.g., Boc, Fmoc)
To achieve selective modification at other sites of the molecule, the highly nucleophilic α-amino group of 2-amino-3-methylpentanamide must often be temporarily blocked using a protecting group. The most common protecting groups in peptide and amino acid chemistry are tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). google.com
Boc Protection: The Boc group is introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org It is stable to a wide range of reaction conditions, including basic and nucleophilic reagents, but is readily removed with strong acids like trifluoroacetic acid (TFA). organic-chemistry.org
Fmoc Protection: The Fmoc group is typically installed using Fmoc-Cl or Fmoc-OSu in the presence of a mild base. organic-chemistry.org A key advantage of the Fmoc group is its lability to bases, commonly a solution of piperidine (B6355638) in DMF, while being stable to acidic conditions. organic-chemistry.org
This differential stability allows for an "orthogonal" protection strategy. For instance, the α-amino group of isoleucinamide can be protected with Fmoc, allowing for acid-catalyzed modifications elsewhere in the molecule. Conversely, Boc protection allows for base-mediated reactions to be performed selectively. google.com This control is essential for the stepwise synthesis of peptides or the selective derivatization of complex molecules.
Comparison of Boc and Fmoc Protection Strategies:
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition | Key Advantage |
|---|---|---|---|---|
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) | Stable to bases and nucleophiles. |
| 9-fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) | Stable to acids; allows for orthogonal protection with acid-labile groups. |
Applications of 2 Amino 3 Methylpentanamide Acetate As a Synthetic Intermediate and Building Block in Advanced Chemical Synthesis
Role in Peptide and Peptidomimetic Synthesis
The structural features of 2-amino-3-methylpentanamide (B3369917) make it a significant tool in the field of peptide science, where it contributes to both the extension of peptide chains and the creation of novel peptide-like structures with constrained conformations.
As an amino acid derivative, 2-amino-3-methylpentanamide can be integrated into peptide sequences. While its C-terminal amide group prevents direct peptide bond formation via standard coupling protocols, it can be incorporated at the C-terminus of a peptide chain. More advanced strategies involve the enzymatic or chemical hydrolysis of the amide back to a carboxylic acid, which can then participate in subsequent coupling reactions to extend the peptide chain. The primary amine group, after appropriate N-protection (e.g., with Fmoc or Boc groups), allows for its use as a standard building block in solid-phase peptide synthesis (SPPS). This process enables the introduction of the unique isoleucine side chain, which imparts specific steric and hydrophobic properties to the resulting peptide.
| Synthetic Strategy | Protecting Group (Nα) | Role of 2-Amino-3-methylpentanamide | Typical Coupling Reagent |
| Solid-Phase Peptide Synthesis (SPPS) | Fmoc (9-fluorenylmethoxycarbonyl) | C-terminal residue or internal residue after amide hydrolysis. | HBTU, HATU, DIC/HOBt |
| Solution-Phase Synthesis | Boc (tert-butyloxycarbonyl) | Building block for fragment condensation. | DCC, EDC |
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but often exhibit improved stability and bioavailability. The rigid stereochemical structure of 2-amino-3-methylpentanamide, derived from L-isoleucine's (2S,3S) configuration, provides an excellent starting point for creating conformationally constrained scaffolds. By incorporating this unit, chemists can control the spatial orientation of functional groups, which is critical for effective interaction with biological targets like receptors and enzymes. The defined geometry of the sec-butyl side chain restricts the rotational freedom (χ space) around the Cα-Cβ bond, helping to lock the backbone into a specific conformation. This pre-organization reduces the entropic penalty upon binding, potentially leading to higher affinity and selectivity.
Precursor for Complex Heterocyclic Compounds
Heterocyclic compounds are central to medicinal chemistry, and amino acid derivatives are valuable starting materials for their synthesis due to their embedded chirality and functionality. 2-Amino-3-methylpentanamide can be transformed into a variety of complex heterocyclic systems.
Quinazolinones are a class of privileged structures in drug discovery, known for a wide range of biological activities. Hybrid molecules that couple a quinazolinone core with an amino acid moiety can exhibit enhanced biological profiles. nih.gov A common synthetic route involves the reaction of an activated amino acid with a 3-amino-quinazolinone derivative. nih.gov In this context, 2-amino-3-methylpentanamide can be utilized after converting its amide to a carboxylic acid. The resulting isoleucine derivative, with its chiral side chain, can then be coupled to the quinazolinone core, yielding a hybrid molecule with a specific three-dimensional structure intended to optimize interactions with biological targets. nih.gov The synthesis typically proceeds by reacting a benzoxazinone (B8607429) intermediate with hydrazine (B178648) hydrate (B1144303) to form an aminoquinazolinone, which is then coupled with the desired amino acid. nih.govmdpi.com
The functional groups of 2-amino-3-methylpentanamide allow for its use as a precursor in the construction of five- and six-membered heterocyclic rings like thiazoles and pyridines.
Thiazole (B1198619) Synthesis: The classical Hantzsch thiazole synthesis involves the condensation of a thioamide with an α-haloketone. 2-Amino-3-methylpentanamide can be converted into the corresponding chiral thioamide by treatment with a thionating agent such as Lawesson's reagent. This chiral intermediate can then react with various α-haloketones to produce 2-amino-thiazole derivatives where the stereocenter of the original isoleucine is preserved, attached to the thiazole ring. Such structures are of interest in medicinal chemistry for their potential as antimycobacterial and antiplasmodial agents. nih.gov
Pyridine (B92270) Synthesis: Pyridine rings can be formed through various condensation and cycloaddition reactions. nih.gov The amine functionality of 2-amino-3-methylpentanamide can act as a nitrogen source in reactions designed to build the pyridine ring. For example, it can be used in multicomponent reactions with dicarbonyl compounds and other reagents to assemble the pyridine core, resulting in a chiral pyridine derivative bearing the 3-methylpentyl substituent.
Formation of Chiral Ligands for Asymmetric Catalysis
The development of effective chiral ligands is fundamental to asymmetric catalysis, which enables the synthesis of enantiomerically pure compounds. Amino acids and their derivatives are among the most important sources of chirality for ligand design. researchgate.net The C1-symmetric structure of 2-amino-3-methylpentanamide, with its distinct amine and amide functionalities and defined stereocenters, makes it an attractive scaffold for creating novel chiral ligands.
The primary amine and the amide nitrogen can be functionalized to introduce coordinating atoms like phosphorus or sulfur. For instance, reaction of the primary amine with chlorodiphenylphosphine (B86185) can yield an aminophosphine (B1255530) ligand. The amide group can also be modified or used as a coordination site. These bidentate (N,N' or N,P) ligands can then be complexed with transition metals (e.g., rhodium, palladium, iridium) to form catalysts for a variety of asymmetric transformations, such as hydrogenation, allylic substitution, and C-C bond-forming reactions. nih.govnih.gov The steric bulk and specific geometry of the isoleucine side chain play a crucial role in creating a well-defined chiral pocket around the metal center, thereby controlling the stereochemical outcome of the catalyzed reaction.
| Ligand Type | Coordinating Atoms | Potential Metal Complex | Target Asymmetric Reaction |
| Aminophosphine | N, P | Rhodium(I), Iridium(I) | Asymmetric Hydrogenation |
| Bidentate Amine | N, N' | Palladium(II) | Asymmetric Allylic Alkylation |
| P,N-Ligands | P, N | Palladium(0), Ruthenium(II) | Heck Reaction, Transfer Hydrogenation |
Building Block for Functional Materials and Polymers
The unique chemical structure of 2-Amino-3-methylpentanamide, derived from the amino acid L-isoleucine, provides the necessary functional groups for it to act as a monomeric unit in the synthesis of specialized polymers. Amino acids and their derivatives are increasingly utilized in the development of biocompatible and biodegradable polymers such as polyamides and poly(ester amide)s. acs.org
Polymers containing amide bonds (-CONH-) in their backbone are known as polyamides. The presence of both an amino group (-NH2) and an amide group in 2-Amino-3-methylpentanamide allows it to participate in polymerization reactions. For instance, it can be incorporated into polyamide chains through condensation polymerization, a process where monomers join together with the loss of a small molecule, such as water. youtube.com The incorporation of chiral amino acid derivatives like this can impart specific properties to the resulting polymer, such as stereoregularity, which can influence its physical characteristics and biodegradability. The dense hydrogen bonds formed between the amide groups in the polymer chain significantly increase intermolecular forces, leading to more compact and orderly molecular arrangements.
While specific examples detailing the use of 2-Amino-3-methylpentanamide in large-scale polymer production are not prevalent in publicly available literature, its structural motifs are analogous to other amino acid-based monomers used for creating functional biomaterials. These materials have potential applications in fields ranging from medical devices to drug delivery systems, where biodegradability and biocompatibility are highly desirable. rug.nl
Design and Synthesis of Enzyme Substrates and Probes for Biochemical Research
The development of specific substrates is crucial for studying the activity and function of enzymes, particularly proteases and peptidases. nih.govscbt.com 2-Amino-3-methylpentanamide, as an L-isoleucine derivative, can be modified to serve as a substrate for enzymes that recognize and cleave peptides at or after isoleucine residues. These synthetic substrates are essential tools in biochemical assays for quantifying enzyme activity and screening for potential inhibitors. nih.govscbt.com
Typically, a synthetic substrate consists of an amino acid or peptide sequence specific to the enzyme of interest, linked to a reporter molecule. The reporter can be a chromogenic group, like p-nitroanilide (pNA), or a fluorogenic group, like 7-amino-4-methylcoumarin (B1665955) (AMC), which releases a detectable colored or fluorescent signal upon enzymatic cleavage of the amide bond. nih.govpeptanova.de
Aminopeptidases are exopeptidases that catalyze the removal of amino acids from the N-terminus of proteins and peptides. scbt.com Assays for these enzymes often use substrates comprising a single amino acid linked to a reporter group. A molecule like L-Isoleucine-AMC or L-Isoleucine-pNA would be a classic substrate for an aminopeptidase (B13392206) that has specificity for isoleucine.
When an aminopeptidase cleaves the amide bond between the isoleucine residue and the reporter group, the free AMC or pNA is released. The amount of released reporter, which can be measured over time using a spectrophotometer or fluorometer, is directly proportional to the enzyme's activity. While 2-Amino-3-methylpentanamide itself is not the reporter-linked substrate, it represents the core amino acid structure that is recognized by the enzyme. The principle is based on the enzyme's ability to hydrolyze the terminal peptide or amide bond. biorxiv.org
Table 1: Examples of Reporter Groups for Enzyme Substrate Design
| Reporter Group | Abbreviation | Detection Method | Type |
|---|---|---|---|
| p-Nitroanilide | pNA | Colorimetric (Absorbance at 405 nm) | Chromogenic |
Proteases (or endopeptidases) cleave peptide bonds within a polypeptide chain, often at specific amino acid sequences. khanacademy.org To study these enzymes, synthetic peptide substrates are designed to mimic the natural cleavage site. nih.gov A peptide containing isoleucine could be synthesized and used to study a protease that recognizes and cleaves at the isoleucine position. For example, the metalloendopeptidase thermolysin is known to cleave peptide bonds on the amino-side of large hydrophobic amino acids, including isoleucine. mdpi.com
A synthetic substrate for such a protease might look like Ac-Pro-Ala-Ile-AMC, where the enzyme would cleave the bond between isoleucine and the AMC reporter group. The core structure provided by 2-Amino-3-methylpentanamide is fundamental to this interaction. By measuring the rate of reporter release, researchers can determine kinetic parameters of the enzyme and assess the efficacy of potential inhibitors. nih.gov
Intermediate in the Synthesis of Research Compounds with Defined Biological Activities (excluding clinical trials and safety profiles)
Amide derivatives of amino acids are valuable intermediates in organic synthesis for building more complex, biologically active molecules. unec-jeas.comresearchgate.net The chiral nature and functional groups of 2-Amino-3-methylpentanamide make it a useful starting material for the synthesis of novel compounds in medicinal chemistry research.
The versatility of amides and their prevalence in biologically active molecules make 2-Amino-3-methylpentanamide a relevant precursor. unec-jeas.com It can be used in multi-step syntheses to introduce the specific stereochemistry and side-chain of isoleucine into a target molecule.
Table 2: Potential Bioactive Scaffolds Derived from L-Isoleucine Intermediates
| Compound Class | Synthetic Approach | Potential Biological Application Area |
|---|---|---|
| Amide-hydrazide derivatives | Synthesis from L-isoleucine skeleton | Agricultural fungicides nih.gov |
| Chiral tetraamides | Reaction of N-protected L-isoleucine with amines, followed by deprotection and coupling | Organogelators, materials science researchgate.net |
Computational Chemistry and Theoretical Modeling of 2 Amino 3 Methylpentanamide Acetate and Its Interactions
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 2-Amino-3-methylpentanamide (B3369917) acetate) when bound to a second molecule (a receptor, typically a protein). This method is crucial for understanding potential biological targets and mechanisms of action. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring them to identify the most stable complex. google.comresearchgate.net
Molecular docking simulations are employed to predict how 2-Amino-3-methylpentanamide acetate (B1210297) might fit into the active site of a target protein, an arrangement known as the binding mode. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. researchgate.net For instance, studies on similar peptidomimetic compounds reveal that the amide and amino groups, like those in 2-Amino-3-methylpentanamide, can form crucial hydrogen bonds with amino acid residues in a protein's active site. researchgate.net
Beyond the physical orientation, docking algorithms also estimate the binding affinity, which is the strength of the interaction between the ligand and its target. This is often expressed as a scoring function or a free energy of binding value (ΔG). A lower binding energy value typically indicates a more stable and potent interaction. researchgate.net In studies of anion receptors, complementary methods like UV-Vis, fluorescence, and NMR titrations have been used to determine affinity constants for acetate, revealing stepwise 1:1 and 1:2 binding modes in acetonitrile (B52724) solution. mdpi.com Computational docking can provide similar insights into the stoichiometry and strength of these interactions. mdpi.comnih.gov
Table 1: Example of Predicted Binding Affinities from Molecular Docking This table illustrates typical data generated from molecular docking studies, showing the predicted binding affinity of a ligand with various protein targets.
| Target Protein | Predicted Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues (Hypothetical) |
| Protein Kinase A | -8.5 | Tyr330, Lys72, Glu91 |
| Cysteine Protease | -7.9 | Gln19, Cys25, Trp177 |
| DHFR | -8.1 | Ile50, Ser59, Phe31 |
Note: The data in this table is illustrative and does not represent actual experimental results for 2-Amino-3-methylpentanamide acetate.
The insights gained from molecular docking are instrumental in the rational design of derivatives. By analyzing the predicted binding mode of this compound, researchers can identify opportunities to modify its structure to improve binding affinity, selectivity, or other pharmacological properties. google.comgoogle.com
This process, often called structure-based drug design, might involve:
Adding or modifying functional groups: Introducing a group that can form an additional hydrogen bond with the target protein.
Altering the scaffold: Changing the core structure to better fit the shape and properties of the binding pocket.
Replacing moieties: Swapping a part of the molecule to reduce steric hindrance or improve solubility.
For example, if docking reveals an unoccupied hydrophobic pocket near the ligand's binding site, a derivative with an added alkyl or aryl group could be designed to fill that pocket, potentially increasing binding affinity. core.ac.uknih.gov This iterative cycle of in silico design, chemical synthesis, and biological testing accelerates the discovery of more potent and specific molecules. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms in a system over time, providing a detailed understanding of the conformational flexibility and stability of this compound and its complexes. core.ac.ukbiorxiv.org
MD simulations can model the behavior of this compound in various biologically relevant environments, such as in water, in a lipid bilayer representing a cell membrane, or bound to a protein. biorxiv.org These simulations reveal the range of conformations the molecule can adopt, the stability of these conformations, and the transitions between them. When simulating a ligand-protein complex, MD can assess the stability of the binding mode predicted by docking. usp.br It can show whether the key interactions are maintained over time or if the ligand is flexible and adopts multiple orientations within the binding site. core.ac.uk
The surrounding solvent plays a critical role in determining the structure and stability of a molecule. MD simulations explicitly model solvent molecules (e.g., water), allowing for a detailed investigation of solvent effects on the conformation of this compound. Hydrogen bonding between the compound's polar groups (amino and amide) and water molecules can influence its preferred shape. Anion binding studies on related receptors have been conducted in acetonitrile solution, and the results can be compared with ongoing studies in aqueous solutions to understand how the environment affects binding properties. mdpi.com MD simulations can computationally probe these solvent-dependent effects, providing a molecular-level explanation for observed experimental differences. biorxiv.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. mdpi.com These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity, which is not readily accessible through classical methods like molecular docking or MD.
DFT calculations can be used to understand the interaction of receptors with anions like acetate. mdpi.com By analyzing the calculated structures of complexes, researchers can identify which parts of a molecule, such as NH-sites, are responsible for binding. For instance, calculations have shown how a phenylenediamine subunit can form an almost planar arrangement of NH-sites to bind an oxygen atom of a phosphate (B84403) anion, a principle that can be extended to acetate binding. mdpi.com
These calculations can determine a range of electronic properties for this compound, which are crucial for understanding its chemical behavior.
Table 2: Representative Data from Quantum Chemical Calculations This table presents examples of electronic properties that can be determined for a molecule using quantum chemical methods.
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | A measure of the net molecular polarity | Influences solubility and intermolecular interactions. |
| Mulliken Charges | Distribution of partial charges on each atom | Helps identify reactive sites for electrostatic interactions. |
Note: The data in this table is for illustrative purposes. Actual values would be obtained from specific quantum chemical calculations on this compound.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity. youtube.comlibretexts.org Conversely, the LUMO is the lowest energy orbital without electrons and can act as an electron acceptor, indicating the molecule's electrophilicity. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For a molecule like 2-amino-3-methylpentanamide, the HOMO is expected to be localized on the amino group, making it the primary site for electrophilic attack. The LUMO is likely centered on the carbonyl group of the amide, which is the most probable site for nucleophilic attack. The acetate counter-ion would have its own set of molecular orbitals, and its interaction with the 2-amino-3-methylpentanamide cation would be primarily electrostatic.
Illustrative FMO Data for a Similar Amino Acid Amide
The following table presents representative FMO data calculated for a similar small amino acid amide using Density Functional Theory (DFT), which is a common computational method for such analyses.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily localized on the alpha-amino group, indicating its nucleophilic character. |
| LUMO | 2.1 | Concentrated on the pi-antibonding orbital of the amide carbonyl group, indicating its electrophilic character. |
| HOMO-LUMO Gap | 8.6 | Suggests a relatively stable molecule under normal conditions. |
This table is for illustrative purposes and does not represent experimentally verified data for this compound.
Reaction Mechanism Elucidation (e.g., Transition State Analysis)
Computational methods are invaluable for elucidating reaction mechanisms by identifying transition states and intermediates. For this compound, a key reaction would be its formation or hydrolysis. The formation of the amide bond is a condensation reaction, typically proceeding through a nucleophilic acyl substitution mechanism.
A computational study of this reaction would involve mapping the potential energy surface to identify the lowest energy pathway from reactants to products. This involves locating the transition state, which is the highest energy point along the reaction coordinate. iastate.edupnas.org For the formation of the amide bond in 2-amino-3-methylpentanamide from its corresponding carboxylic acid and ammonia (B1221849) (or an amine), the reaction would likely proceed via a tetrahedral intermediate. iastate.edu
Transition state analysis provides crucial information about the activation energy of the reaction, which determines the reaction rate. The geometry of the transition state reveals the critical atomic arrangements during the bond-making and bond-breaking processes. iastate.edupnas.org
Representative Data for a Model Amide Bond Formation
The following table provides hypothetical energetic data for the key steps in the formation of an amide bond, as would be determined by transition state analysis.
| Reaction Step | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (carboxylic acid and amine). |
| Transition State 1 | +15.2 | Formation of the tetrahedral intermediate. |
| Tetrahedral Intermediate | -5.8 | A transient species formed during the reaction. |
| Transition State 2 | +12.5 | Breakdown of the intermediate to form the amide and water. |
| Products | -10.3 | Final amide and water molecules. |
This table contains hypothetical data for a model reaction and is intended for illustrative purposes only.
Structure-Activity Relationship (SAR) Studies Through Computational Approaches
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), uses molecular descriptors to build mathematical models that predict the activity of new compounds. jocpr.comsemanticscholar.org These descriptors can be categorized as electronic, steric, or hydrophobic.
For a compound like this compound, QSAR studies could be employed to predict its potential biological activities, such as enzyme inhibition. chitkara.edu.in This would involve calculating a range of descriptors for the molecule and its analogues and then using statistical methods to find a correlation with experimentally determined activities.
Commonly Used Descriptors in QSAR Studies
| Descriptor Type | Example Descriptors | Information Provided |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Describes the electronic properties and reactivity of the molecule. chitkara.edu.in |
| Steric | Molecular weight, Molar volume, Surface area | Relates to the size and shape of the molecule, which can influence binding to a target. jocpr.com |
| Hydrophobic | LogP (partition coefficient) | Indicates the hydrophobicity of the molecule, affecting its solubility and ability to cross biological membranes. jocpr.com |
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry can accurately predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. acs.orgdiva-portal.organnualreviews.org These predictions are highly valuable for confirming the structure of a synthesized compound or for interpreting experimental spectra. DFT calculations are a common method for predicting these properties. rsc.orgpsu.edu
For this compound, computational methods could predict the ¹H and ¹³C NMR chemical shifts for each unique atom in the molecule. nih.govrsc.orgcam.ac.uk Similarly, the IR spectrum can be calculated to show the characteristic vibrational frequencies for its functional groups, such as the N-H stretches of the amino group and the C=O stretch of the amide. acs.orgaip.org
Illustrative Predicted Spectroscopic Data for a Similar Amino Acid Amide
The following tables show representative predicted NMR chemical shifts and IR frequencies for a molecule structurally similar to 2-amino-3-methylpentanamide.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 175.8 |
| Alpha-carbon (α-CH) | 58.2 |
| Beta-carbon (β-CH) | 38.1 |
| Gamma-carbon (γ-CH₂) | 25.4 |
| Methyl (CH₃) | 15.9 |
| Methyl (CH₃) | 11.2 |
This table is for illustrative purposes. Actual chemical shifts depend on the solvent and other experimental conditions.
Predicted IR Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |
| N-H stretch (asymmetric) | 3450 | Amino group |
| N-H stretch (symmetric) | 3360 | Amino group |
| C=O stretch (Amide I) | 1685 | Amide carbonyl |
| N-H bend (Amide II) | 1620 | Amide group |
This table is for illustrative purposes. Predicted frequencies are often scaled to better match experimental data.
Advanced Analytical Methodologies for the Detection, Separation, and Quantification of 2 Amino 3 Methylpentanamide Acetate
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are the cornerstone for assessing the purity and achieving the separation of 2-Amino-3-methylpentanamide (B3369917) acetate (B1210297) from related substances and impurities. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) each play a distinct role in the analytical workflow.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a powerful tool for the quantitative analysis and purity determination of non-volatile compounds like 2-Amino-3-methylpentanamide acetate. sigmaaldrich.comacs.org The development of a robust HPLC method involves the careful selection of the stationary phase, optimization of the mobile phase, and choosing an appropriate detection method.
For the separation of amino acids and their derivatives, reverse-phase HPLC is a widely used technique. nih.gov A C18 (octadecylsilyl) stationary phase is a popular choice due to its versatility and ability to separate a broad range of analytes based on their hydrophobicity. hplc.euymcamerica.com The nonpolar nature of the C18-bonded silica (B1680970) provides excellent retention for moderately polar to nonpolar compounds. lcms.cz In the context of this compound, a C18 column allows for effective separation from more polar or less polar impurities. acs.orghplc.eu The selection of a high-purity silica backbone for the C18 phase is crucial to minimize unwanted interactions with residual silanol (B1196071) groups, which can lead to peak tailing and poor resolution, especially for basic compounds. hplc.eu
Table 1: Common HPLC Stationary Phases for Amino Acid Amide Analysis
| Stationary Phase | Description | Typical Application |
|---|---|---|
| C18 (ODS) | Octadecylsilane bonded to silica particles. Highly hydrophobic. | General purpose reverse-phase separation of a wide range of compounds, including amino acids and their derivatives. acs.orghplc.eu |
| C8 | Octylsilane bonded to silica. Less retentive than C18. | Suitable for more hydrophobic compounds that may be too strongly retained on a C18 column. |
| Phenyl | Phenyl groups bonded to silica. Offers alternative selectivity based on pi-pi interactions. | Separation of aromatic and moderately polar compounds. |
| HILIC | Hydrophilic Interaction Liquid Chromatography. Uses a polar stationary phase. | Separation of very polar compounds, including underivatized amino acids. waters.com |
The mobile phase composition is a critical parameter that dictates the retention and separation of analytes. For the reverse-phase HPLC analysis of this compound, a common mobile phase consists of a mixture of an organic modifier, such as acetonitrile (B52724), and an aqueous component, often with an acid additive like trifluoroacetic acid (TFA). nih.gov
Acetonitrile: A common organic solvent used in reverse-phase HPLC due to its low viscosity and UV transparency. Varying the concentration of acetonitrile in the mobile phase allows for the control of the elution strength. acs.org
Water: The aqueous component of the mobile phase. The purity of the water is critical to avoid introducing contaminants.
Trifluoroacetic Acid (TFA): TFA is a common ion-pairing agent added to the mobile phase at low concentrations (typically 0.1%). nih.govbiotage.com It serves two main purposes: it acidifies the mobile phase to suppress the ionization of silanol groups on the silica support, thereby reducing peak tailing, and it forms ion pairs with the analyte, which can improve peak shape and retention. nih.govbiotage.com
Optimization of the mobile phase often involves running a gradient, where the proportion of the organic solvent is increased over time to elute compounds with increasing hydrophobicity. acs.orgresearchgate.net
The choice of detector depends on the physicochemical properties of this compound and the desired sensitivity.
UV Detector: Ultraviolet (UV) detection is a common and robust method. While many amino acids absorb weakly in the low UV region (around 200-220 nm), the amide bond in this compound allows for detection. myfoodresearch.com However, the acetate counter-ion does not have a strong chromophore. For enhanced sensitivity and specificity, especially for amino acids that lack strong UV absorption, derivatization with a UV-active tag may be employed, though direct detection is often sufficient for purity analysis. nih.govmyfoodresearch.com
Evaporative Light Scattering Detector (ELSD): An ELSD is a universal detector that is not dependent on the optical properties of the analyte. shimadzu.comshimadzu-la.com It works by nebulizing the column effluent, evaporating the mobile phase, and then detecting the light scattered by the non-volatile analyte particles. This makes it particularly useful for compounds with no or weak UV chromophores. shimadzu.comshimadzu-la.comsedere.com ELSD can detect nearly all compounds except for volatile ones and is compatible with gradient elution, unlike refractive index detectors. shimadzu-la.com
Refractive Index (RI) Detector: An RI detector is another universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte. sigmaaldrich.comacs.org While it is a universal detector, it is generally less sensitive than UV or ELSD and is not compatible with gradient elution, limiting its use to isocratic separations. shimadzu-la.com
Table 2: Comparison of HPLC Detection Methods
| Detector | Principle | Advantages | Disadvantages |
|---|---|---|---|
| UV/Vis | Measures the absorption of light by the analyte. | Robust, widely applicable, good sensitivity for chromophoric compounds. myfoodresearch.com | Not suitable for compounds without a chromophore. myfoodresearch.com |
| ELSD | Detects light scattered by non-volatile analyte particles after mobile phase evaporation. | Universal for non-volatile analytes, compatible with gradient elution. shimadzu.comshimadzu-la.com | Not suitable for volatile compounds. shimadzu.com |
| RI | Measures the difference in refractive index between the eluent and the mobile phase. | Universal detector. | Low sensitivity, not compatible with gradient elution, sensitive to temperature and pressure fluctuations. shimadzu-la.com |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the analysis of volatile compounds. gcms.cz Since this compound is a non-volatile amino acid amide, direct analysis by GC is not feasible as it would decompose in the hot injector port. thermofisher.commdpi.com Therefore, a derivatization step is necessary to convert it into a volatile and thermally stable compound suitable for GC analysis. sigmaaldrich.comthermofisher.comresearch-solution.com
Common derivatization strategies for amino acids and their amides include:
Silylation: This process replaces active hydrogens on the amino and amide groups with a trimethylsilyl (B98337) (TMS) group, for example, by using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.comresearch-solution.com The resulting TMS derivatives are significantly more volatile and thermally stable. thermofisher.com
Acylation: This involves reacting the amino group with an acylating agent, such as a perfluorinated anhydride (B1165640) (e.g., pentafluoropropionic anhydride, PFPA), to form a more volatile derivative. gcms.cznih.gov This is often performed after an initial esterification of the carboxylic acid group (if present). nih.gov
Once derivatized, the volatile analyte can be separated on a GC column, typically a fused silica capillary column with a nonpolar stationary phase like a 5% phenyl methylpolysiloxane. thermofisher.com Detection is commonly achieved using a Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification based on the mass-to-charge ratio of the fragmented ions. thermofisher.comnih.gov
Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound. mercer.edursc.orgajchem-a.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and the final product in a reaction mixture.
In a typical TLC analysis for an amide synthesis, a small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel). mercer.eduanalis.com.my The plate is then developed in a chamber containing an appropriate solvent system (mobile phase), often a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rsc.orgnih.gov The different components of the mixture will travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.
After development, the spots are visualized. If the compounds are UV-active, they can be seen under a UV lamp. rsc.org Alternatively, the plate can be stained with a visualizing agent such as ninhydrin, which reacts with primary and secondary amines to produce colored spots, or potassium permanganate, a general oxidizing agent. illinois.eduiitg.ac.in By comparing the retention factor (Rf) values of the spots in the reaction mixture to those of the starting materials and a pure standard of the product, one can determine if the reaction is complete. mercer.eduiitg.ac.in TLC is also widely used for initial screening of purification fractions from column chromatography. rsc.orgnih.gov
Strategies for Isolation and Purification
The isolation and purification of this compound from reaction mixtures or crude samples are critical steps to obtain a product of high purity. The strategies employed leverage the physicochemical properties of the molecule, such as its polarity, basicity, and solubility.
Recrystallization Techniques
Recrystallization is a primary technique for the purification of solid compounds. The process involves dissolving the crude solid in a suitable solvent or solvent mixture at an elevated temperature and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The selection of an appropriate solvent is crucial for effective purification. For compounds with structural similarities to this compound, such as other amides, recrystallization from solvents like ethyl acetate is a documented method. google.com The efficiency of recrystallization depends on the difference in solubility of the target compound and the impurities in the chosen solvent at different temperatures.
Column Chromatography (Silica Gel, Reverse-Phase)
Column chromatography is a versatile and widely used purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. nih.gov
Silica Gel Chromatography: Normal-phase chromatography, typically using silica gel as the stationary phase, separates compounds based on polarity. The polar silica gel retains polar compounds more strongly. Non-polar compounds, or those with less polarity, elute from the column more quickly. For the purification of amino amides and related peptide structures, various solvent systems (eluents) are used to effectively separate the desired product. nih.govnih.gov The residue containing the target compound is dissolved in a minimal amount of solvent and loaded onto the column, and the mobile phase is passed through, with fractions being collected and analyzed for the presence of the purified compound. nih.gov
Reverse-Phase Chromatography: In reverse-phase chromatography, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. This technique separates molecules based on their hydrophobicity. Non-polar molecules are retained more strongly by the stationary phase, while polar molecules elute faster. This method is particularly effective for purifying polar compounds like amino acid derivatives from non-polar impurities. rsc.org A common mobile phase consists of a mixture of acetonitrile and water. rsc.org Preparative High-Performance Liquid Chromatography (HPLC) using reverse-phase columns is a powerful tool for obtaining high-purity final products. nih.gov
| Chromatography Type | Stationary Phase | Example Mobile Phase (Eluent) | Separation Principle | Reference |
| Normal-Phase | Silica Gel | Petroleum Ether: Ethyl Acetate | Polarity | rsc.org |
| Silica Gel | Dichloromethane: Methanol | Polarity | mdpi.com | |
| Reverse-Phase | C18-bonded Silica | Acetonitrile: Water | Hydrophobicity | rsc.org |
Acid-Base Extraction Protocols
Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties. 2-Amino-3-methylpentanamide possesses a basic primary amino group, which can be protonated by an acid to form a water-soluble salt (like the acetate salt itself).
A typical protocol involves dissolving the crude mixture in a water-immiscible organic solvent, such as ethyl acetate. nih.govmdpi.com
Acidic Wash : The organic solution is washed with an aqueous acid solution (e.g., dilute HCl). The basic amine is protonated, forming a salt that dissolves in the aqueous layer. Neutral and acidic impurities remain in the organic layer.
Basification : The aqueous layer containing the protonated amine salt is separated and then neutralized or made basic by adding a base (e.g., NaHCO₃, NaOH). mdpi.comyoutube.com This deprotonates the ammonium (B1175870) salt, regenerating the free amine.
Final Extraction : The regenerated, less polar free amine can then be extracted back into a fresh portion of an organic solvent. mdpi.com Evaporation of the organic solvent yields the purified amine-containing compound. This protocol is highly effective for removing non-basic impurities.
Quantitative Analysis Methods
Once purified, it is often necessary to determine the exact amount of the compound. Quantitative analysis methods provide the means to measure the concentration of this compound.
Titration Methods
Acid-base titration is a fundamental and accurate method for quantifying a basic compound like 2-Amino-3-methylpentanamide. The basic primary amino group can be neutralized by a standardized solution of a strong acid, such as hydrochloric acid (HCl). The progress of the neutralization reaction is monitored, typically by using a pH meter to record the change in pH as the titrant is added. The equivalence point, where the moles of acid added are equal to the initial moles of the basic compound, can be determined from the resulting titration curve. This allows for a precise calculation of the concentration of the 2-Amino-3-methylpentanamide in the sample.
| Method | Principle | Measurement | Key Reagents | Reference |
| Spectrophotometric Assay | Formation of a colored product upon reaction with the primary amine. | Absorbance of light by the colored product (e.g., at 570 nm). | Ninhydrin | 193.16.218 |
| Acid-Base Titration | Neutralization of the basic amino group by a standard acid solution. | Volume of standard acid required to reach the equivalence point. | Standard Hydrochloric Acid (HCl) | N/A |
Research Gaps, Challenges, and Future Directions in 2 Amino 3 Methylpentanamide Acetate Studies
Development of More Sustainable and Cost-Effective Synthetic Routes
The synthesis of amino acid amides is a cornerstone of peptide chemistry and drug discovery. Current methodologies often rely on protecting groups and coupling agents, which can lead to significant waste and high costs. Future research should prioritize the development of more sustainable and economically viable synthetic pathways to 2-Amino-3-methylpentanamide (B3369917) acetate (B1210297).
Key areas for improvement include:
Catalytic Amidation: Exploring novel catalysts, such as those based on boron or other earth-abundant metals, for the direct amidation of the parent amino acid, isoleucine. ucl.ac.uk This would circumvent the need for stoichiometric activating agents.
Biocatalysis: Utilizing enzymes, such as engineered ligases, could offer a highly selective and environmentally benign route to the amide.
Flow Chemistry: Transitioning from batch to continuous flow processes can enhance reaction efficiency, improve safety, and facilitate easier scale-up. evitachem.com
| Synthesis Strategy | Potential Advantages | Key Challenges |
| Catalytic Amidation | Reduced waste, lower cost, atom economy. | Catalyst stability, substrate scope, reaction conditions. |
| Biocatalysis | High selectivity, mild conditions, biodegradable catalysts. | Enzyme discovery and engineering, substrate specificity, cost of enzymes. |
| Flow Chemistry | Improved efficiency, enhanced safety, easier scalability. | Initial setup cost, optimization of flow parameters. |
Exploration of Novel Derivatization Chemistries
The functional handles of 2-Amino-3-methylpentanamide—the primary amine and the amide—offer opportunities for a variety of chemical modifications. Investigating novel derivatization chemistries is crucial for expanding its utility.
Future research could focus on:
N-Terminal Modification: The primary amine can be a site for reactions such as acylation, sulfonation, and reductive amination to introduce diverse functional groups. This could lead to the synthesis of peptidomimetics and other bioactive molecules. core.ac.uk
Amide Bond Modification: While generally stable, the amide bond can be a target for specific enzymatic or chemical cleavage, or for the synthesis of more complex peptide structures.
Side-Chain Functionalization: Although the aliphatic side chain is relatively inert, advanced C-H activation methodologies could enable its selective functionalization, opening up new avenues for structural diversification.
Expansion of Applications in Emerging Fields of Chemical Science
While the direct applications of 2-Amino-3-methylpentanamide acetate are not yet widely documented, its structural motifs suggest potential in several emerging areas.
Potential applications to be explored:
Asymmetric Catalysis: Chiral amino acid derivatives are valuable as ligands in asymmetric synthesis. yok.gov.trsoton.ac.uk The chirality of 2-Amino-3-methylpentanamide could be exploited in the development of new catalysts for enantioselective transformations.
Medicinal Chemistry: As a fragment of larger molecules, it could serve as a building block for the synthesis of new therapeutic agents. derpharmachemica.commdpi.com Its potential as an inhibitor of proteases or other enzymes warrants investigation. nih.govusp.br
Materials Science: Incorporation of this and similar amino acid amides into polymers could lead to new biodegradable materials with tailored properties.
Advanced Mechanistic Investigations of Its Chemical Transformations
A thorough understanding of the reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. Advanced mechanistic studies on the reactions involving 2-Amino-3-methylpentanamide are needed.
Areas for investigation include:
Kinetic Studies: Detailed kinetic analysis of its synthesis and derivatization reactions can provide insights into the rate-determining steps and the influence of various parameters. ucl.ac.uk
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model transition states and reaction pathways, providing a deeper understanding of the underlying electronics and sterics.
Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR, can be employed to identify and characterize reaction intermediates.
Integration with Automated Synthesis and High-Throughput Screening Platforms
The integration of automated synthesis and high-throughput screening (HTS) is revolutionizing chemical research by accelerating the discovery of new molecules and reactions.
Future directions include:
Automated Synthesis: Developing robust protocols for the automated synthesis of 2-Amino-3-methylpentanamide and its derivatives on robotic platforms would enable the rapid generation of compound libraries. d-nb.inforug.nl
High-Throughput Screening: These libraries could then be screened in HTS campaigns to identify hits for various biological targets or as catalysts for specific reactions. rug.nl This approach significantly increases the efficiency of the discovery process.
| Platform | Application | Potential Impact |
| Automated Synthesizers | Rapid library generation of derivatives. | Accelerated discovery of structure-activity relationships. |
| High-Throughput Screening | Efficiently testing large numbers of compounds for biological activity or catalytic performance. | Faster identification of lead compounds and novel catalysts. |
Theoretical Predictions for Underexplored Reactivity and Interactions
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules before they are even synthesized. Theoretical studies can guide experimental work and uncover new possibilities.
Areas for theoretical exploration:
Conformational Analysis: Predicting the stable conformations of this compound and how it might interact with biological macromolecules.
Reactivity Prediction: Using computational models to predict the most likely sites of reaction under various conditions and to propose novel, yet unexplored, chemical transformations. rsc.org
Binding Site Analysis: Docking studies can be performed to predict how this molecule might bind to the active sites of enzymes or receptors, guiding the design of new inhibitors or agonists.
Addressing Scalability and Industrial Feasibility in Production
For any chemical compound to have a real-world impact, its synthesis must be scalable and economically viable on an industrial level.
Challenges to address include:
Cost of Goods: Reducing the cost of starting materials and reagents is crucial for industrial feasibility. vu.nl
Regulatory Compliance: Ensuring that the manufacturing process adheres to all relevant safety and environmental regulations.
Comparative Studies with Other Branched-Chain Amino Acid Amides and Acetate Salts
A direct comparative study of the acetate salts of BCAA amides is not extensively documented in publicly available research. However, a comparative analysis can be constructed by examining the properties of the parent amides—Isoleucinamide, Leucinamide, and Valinamide (B3267577)—and inferring the characteristics of their acetate salt forms based on established chemical principles.
Structural and Physicochemical Comparison
The primary difference between isoleucine, leucine (B10760876), and valine lies in the structure of their hydrocarbon side chains. britannica.com These structural variations influence their hydrophobicity and steric hindrance, which in turn affect the properties of their amide and salt derivatives. nih.gov
Valine has the smallest side chain, an isopropyl group.
Leucine has an isobutyl group, with the branching occurring one carbon further from the backbone than in valine. chemicalbook.com
Isoleucine is a constitutional isomer of leucine, also with a C4 side chain, but it possesses a secondary chiral center at the β-carbon, resulting in a sec-butyl group. nih.govnih.gov
This isomerism between leucine and isoleucine is particularly significant. The branching in isoleucine is closer to the peptide backbone, which can impart greater steric hindrance compared to leucine. researchgate.net These fundamental structural differences are expected to translate to their amide and acetate salt derivatives.
The conversion of the carboxylic acid group of a BCAA to an amide group (-CONH₂) results in a molecule—an amino acid amide—that is no longer zwitterionic at neutral pH but retains the basicity of the α-amino group. quora.comthesciencehive.co.uk The formation of an acetate salt occurs when the basic α-amino group is protonated by acetic acid. This creates a salt composed of the protonated amino acid amide cation and the acetate anion.
Below is a comparative table of the physicochemical properties of the BCAA amides. Data for the specific acetate salts are limited, so properties are primarily for the base amides or their more commonly studied hydrochloride salts.
| Property | 2-Amino-3-methylpentanamide (Isoleucinamide) | 2-Amino-4-methylpentanamide (Leucinamide) | 2-Amino-3-methylbutanamide (Valinamide) |
|---|---|---|---|
| Parent Amino Acid | L-Isoleucine | L-Leucine | L-Valine |
| Molecular Formula (Base) | C₆H₁₄N₂O | C₆H₁₄N₂O | C₅H₁₂N₂O |
| Molecular Weight (Base) | 130.19 g/mol nih.gov | 130.19 g/mol nih.gov | 116.16 g/mol chemsrc.com |
| Molecular Formula (Acetate Salt) | C₈H₁₈N₂O₃ | C₈H₁₈N₂O₃ | C₇H₁₆N₂O₃ |
| Molecular Weight (Acetate Salt) | 190.24 g/mol | 190.24 g/mol | 176.21 g/mol |
| Key Structural Feature | sec-butyl side chain; two chiral centers | isobutyl side chain | isopropyl side chain |
| Melting Point (Hydrochloride Salt) | Not widely reported | 254-256 °C sigmaaldrich.com | 266-270 °C fishersci.com |
| Predicted LogP (Base) | -0.1 (XLogP3) nih.gov | 0.1 (XLogP3) nih.gov | -0.4 (XLogP3, for D-isomer) |
Research Findings and Inferences
The structural isomerism between leucinamide and isoleucinamide leads to subtle but potentially significant differences in their interactions with biological systems. For instance, studies on the enzymatic hydrolysis by leucine aminopeptidase (B13392206) show that the enzyme can act on L-leucinamide. researchgate.net The efficiency of such enzymatic processes can be sensitive to the precise shape of the substrate's side chain. While both are substrates for certain amidases, the kinetics can differ. A study on a wide-spectrum amidase from Rhodococcus sp. R312 showed activity towards both L-leucinamide and DL-isoleucinamide, indicating that the enzyme can accommodate both isomers.
The formation of acetate salts is expected to significantly increase the water solubility of these amides compared to their free base forms. The salt form introduces ionic character, which enhances interaction with polar solvents like water. The melting points of the hydrochloride salts of leucinamide and valinamide are quite high and close to each other, suggesting strong ionic and hydrogen bonding interactions in the crystal lattice. sigmaaldrich.comfishersci.com It can be inferred that the acetate salts would also be crystalline solids with relatively high melting points, though likely different from the hydrochlorides due to the different counter-ion.
The hydrophobicity, as indicated by the LogP value, is lowest for valinamide and highest for leucinamide, with isoleucinamide being intermediate. This follows the general trend of hydrophobicity of the parent amino acids. nih.gov This property is critical as it influences how these molecules partition between aqueous and lipid environments, which can affect their absorption, distribution, and interaction with cellular membranes or hydrophobic pockets of enzymes.
Q & A
Q. What are the common synthetic routes for 2-Amino-3-methylpentanamide acetate, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves amide bond formation between 2-amino-3-methylpentanoic acid and acetate derivatives. Key steps include:
- Activation of the carboxyl group : Use coupling agents like N-(3-dimethylaminopropyl)-N′-ethyl-carbodiimide (EDC) with N-hydroxysuccinimide (NHS) to enhance reaction efficiency .
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) or alcohols (e.g., methanol) are preferred to stabilize intermediates .
- Purification : Column chromatography or recrystallization to isolate the product.
Critical Parameters :
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze H and C spectra for characteristic peaks:
- Acetate methyl protons (~2.1 ppm) and amide NH signals (~6–8 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H] ion) using high-resolution MS.
- Infrared (IR) Spectroscopy : Verify amide C=O stretch (~1650 cm) and acetate C-O (~1240 cm) .
Advanced Research Questions
Q. How can enantiomeric purity of this compound be optimized during synthesis?
- Methodological Answer :
- Chiral auxiliaries : Incorporate L/D-proline derivatives to direct stereochemistry during amide formation .
- Chiral HPLC : Use columns like Chiralpak® IG with hexane/isopropanol mobile phases to separate enantiomers. Retention time differences ≥2 min indicate high resolution .
- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to known standards .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from:
- Purity variations : Impurities >5% skew bioactivity. Use LC-MS to quantify purity and correlate with activity trends .
- Assay conditions : Standardize protocols (e.g., fixed pH 7.4, 37°C) to minimize variability .
- Receptor specificity : Perform competitive binding assays with labeled ligands (e.g., H-radioligands) to confirm target engagement .
Q. How can computational modeling guide the design of derivatives with enhanced stability?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict degradation hotspots (e.g., labile acetate group) under physiological conditions.
- Density Functional Theory (DFT) : Calculate bond dissociation energies to prioritize stable substituents (e.g., trifluoromethyl groups reduce hydrolysis ).
- ADMET Prediction : Tools like SwissADME assess solubility and metabolic stability early in design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
